molecular formula C36H24N4 B14739244 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(4,5-diphenyl-2H-imidazole) CAS No. 6117-27-7

2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(4,5-diphenyl-2H-imidazole)

Cat. No.: B14739244
CAS No.: 6117-27-7
M. Wt: 512.6 g/mol
InChI Key: RXNWBXNGSCDNBS-UHFFFAOYSA-N
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Description

1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene is a complex organic compound known for its unique structural properties and chromotropic behavior. This compound is part of the imidazole derivatives family, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene involves multiple steps. One common method includes the addition of acetic acid to 3,6-bis(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-1,4-diene. This reaction yields 2-[4-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole . Further oxidation using lead dioxide in acetic acid produces 1,4-bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various imidazole derivatives, such as 2-[4-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole and 1,4-bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene .

Scientific Research Applications

1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene involves its ability to undergo reversible photochromic changes. This behavior is attributed to the radical dissociation of the dimer during irradiation, heating, or grinding . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent structural changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene is unique due to its rapid reversible photochromic behavior, which is not commonly observed in similar compounds. This property makes it particularly valuable in applications requiring dynamic optical changes.

Properties

CAS No.

6117-27-7

Molecular Formula

C36H24N4

Molecular Weight

512.6 g/mol

IUPAC Name

2-[4-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-4,5-diphenylimidazole

InChI

InChI=1S/C36H24N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H

InChI Key

RXNWBXNGSCDNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C=CC(=C4N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C=C3)N=C2C7=CC=CC=C7

Origin of Product

United States

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